Butyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate
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Overview
Description
Butyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of the quinoline moiety in its structure imparts unique chemical and biological properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Formation of the Amide Bond: The amide bond is formed by reacting the quinoline derivative with 4-aminobenzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with butanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and HPLC are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nucleophilic reagents like amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, Butyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The quinoline moiety is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for the treatment of various diseases, including infections and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, conductivity, and other desirable characteristics.
Mechanism of Action
The mechanism of action of Butyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets in biological systems. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical metabolic pathways, leading to the disruption of cellular functions. The exact molecular targets and pathways may vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate
- Methyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate
- Propyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate
Uniqueness
Butyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is unique due to the presence of the butyl ester group, which can influence its solubility, stability, and biological activity. The butyl group may enhance the compound’s lipophilicity, allowing for better membrane permeability and interaction with hydrophobic targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H26N2O5 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
butyl 4-[(4-hydroxy-2-oxo-1-propylquinoline-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H26N2O5/c1-3-5-15-31-24(30)16-10-12-17(13-11-16)25-22(28)20-21(27)18-8-6-7-9-19(18)26(14-4-2)23(20)29/h6-13,27H,3-5,14-15H2,1-2H3,(H,25,28) |
InChI Key |
NMMQXAWKIYXDDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CCC)O |
Origin of Product |
United States |
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